molecular formula C18H16O B15170232 (2-Benzylnaphthalen-1-yl)methanol CAS No. 648895-07-2

(2-Benzylnaphthalen-1-yl)methanol

Cat. No.: B15170232
CAS No.: 648895-07-2
M. Wt: 248.3 g/mol
InChI Key: QZWQGPSRQKYWNU-UHFFFAOYSA-N
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Description

(2-Benzylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, where a benzyl group is attached to the second carbon of the naphthalene ring, and a hydroxymethyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Benzylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-benzylnaphthalen-1-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (2-benzylnaphthalen-1-yl)methanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (2-benzylnaphthalen-1-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: (2-Benzylnaphthalen-1-yl)methanone

    Reduction: (2-Benzylnaphthalen-1-yl)methane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(2-Benzylnaphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Benzylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2-Naphthyl)methanol: Lacks the benzyl group, making it less hydrophobic.

    (1-Benzylnaphthalen-2-yl)methanol: Isomer with different substitution pattern, leading to different chemical properties.

    (2-Benzylnaphthalen-1-yl)methanone: Oxidized form with a carbonyl group instead of a hydroxyl group.

Uniqueness

(2-Benzylnaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

648895-07-2

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

(2-benzylnaphthalen-1-yl)methanol

InChI

InChI=1S/C18H16O/c19-13-18-16(12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-17(15)18/h1-11,19H,12-13H2

InChI Key

QZWQGPSRQKYWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)CO

Origin of Product

United States

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